Product packaging for rac Styrene Glycol-d8(Cat. No.:CAS No. 871217-81-1)

rac Styrene Glycol-d8

Cat. No.: B586129
CAS No.: 871217-81-1
M. Wt: 146.215
InChI Key: PWMWNFMRSKOCEY-INHGFZCOSA-N
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Description

Overview of Styrene (B11656) Glycol as a Key Structural Motif

Styrene glycol, also known as 1-phenyl-1,2-ethanediol (B126754), is a diol that features a phenyl group and two hydroxyl groups on adjacent carbon atoms. cymitquimica.comnih.gov It is a significant compound in organic chemistry, often encountered as a metabolite of styrene. cymitquimica.comnih.gov Styrene is metabolized in the body to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. nih.govebi.ac.uk

Styrene glycol possesses a chiral center at the carbon atom bonded to both the phenyl group and a hydroxyl group. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-styrene glycol and (S)-styrene glycol. A mixture containing equal amounts of both enantiomers is called a racemic mixture or a racemate, denoted by "(±)" or "rac". numberanalytics.com Racemic mixtures are optically inactive because the opposing optical rotations of the two enantiomers cancel each other out. numberanalytics.com The study of racemic compounds is a fundamental aspect of stereochemistry, as the different enantiomers of a chiral molecule can exhibit distinct biological activities. numberanalytics.comrsc.org

Styrene glycol and its derivatives are frequently used as model substrates in mechanistic investigations of various chemical and enzymatic reactions. chemsrc.comacs.org For example, the oxidation and deoxydehydration of styrene glycol are studied to understand the mechanisms of catalytic processes. chemsrc.comresearchgate.netresearchgate.net The stereochemical outcome of reactions involving styrene oxide ring-opening to form styrene glycol provides valuable insights into the reaction mechanism. acs.org Furthermore, derivatives of styrene are utilized in the development of new polymers and materials, with their reaction mechanisms being a key area of investigation. rsc.orgmdpi.comcore.ac.uk

Scope and Research Imperatives for rac Styrene Glycol-d8

This compound is a deuterated analog of styrene glycol where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. The primary research application for this compound is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods. acs.org Its chemical behavior is nearly identical to that of unlabeled styrene glycol, allowing it to be used as a reliable reference for accurate measurement. The significant mass difference between the deuterated and non-deuterated forms ensures that their signals can be clearly resolved in a mass spectrum. rsc.org This is particularly important when studying the metabolism of styrene and quantifying its metabolites, like styrene glycol, in biological samples. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B586129 rac Styrene Glycol-d8 CAS No. 871217-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/i1D,2D,3D,4D,5D,6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWNFMRSKOCEY-INHGFZCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858404
Record name 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-81-1
Record name 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterated Styrene Glycol Derivatives

Stereoselective and Regioselective Deuteration Strategies

Achieving high levels of stereoselectivity and regioselectivity is crucial for synthesizing specifically labeled compounds. This control allows for the precise placement of deuterium (B1214612) atoms within the styrene (B11656) glycol molecule, which is essential for detailed metabolic or mechanistic investigations.

Transition metal catalysts are powerful tools for the activation of C-H bonds, enabling direct hydrogen isotope exchange (HIE) or deuteration of unsaturated systems. Various metals, including ruthenium, iron, and nickel, have been employed to catalyze the deuteration of styrenic compounds.

Seven-coordinate ruthenium complexes featuring silyl–2,2´‐bipyridine SiNN-pincer ligands have been shown to catalyze the vinyl C-H deuteration of olefins like styrene. researchgate.net In these systems, a proposed mechanism involves the formation of an η²‐silylalkene chelate intermediate, which facilitates the exchange of vinyl hydrogens with deuterium from a source like deuterated benzene (C6D6) researchgate.net.

Heterogeneous iron catalysts derived from biomass have also been developed for the general and practical deuteration of arenes and heteroarenes using deuterium oxide (D₂O) as the deuterium source under a hydrogen atmosphere. nih.gov This approach is notable for its application to a wide range of substrates, including those with benzylic positions, and offers a scalable method for producing selectively deuterated compounds nih.gov. Nickel-catalyzed systems have been explored for various transformations of styrenes, and mechanistic studies involving deuterated styrenes suggest that intermediates like aza-nickelacycles can be formed, indicating the potential for developing nickel-catalyzed deuteration methods acs.org.

Table 1: Examples of Transition Metal-Catalyzed Deuteration

Catalyst System Deuterium Source Substrate Type Key Feature
Seven-coordinate Ruthenium-SiNN pincer complex C₆D₆ Styrene Catalyzes vinyl C-H deuteration researchgate.net.
Biomass-derived heterogeneous Iron catalyst D₂O / H₂ Arenes/Heteroarenes General and scalable deuteration nih.gov.

Hydrogen Isotope Exchange (HIE) represents a direct and efficient method for introducing deuterium into organic molecules in the later stages of a synthetic sequence. researchgate.net This is particularly advantageous for complex molecules. Base-catalyzed HIE has emerged as a practical approach for the selective deuteration of styrene derivatives.

An operationally simple and effective protocol for the catalytic α-deuteration of styrenes utilizes a base-catalyzed reversible addition of methanol in deuterated dimethyl sulfoxide (DMSO-d₆) nih.govacs.org. In this method, DMSO-d₆ serves as the deuterium source. The key to the transformation is the transient deutero-alkoxylation of the styrene double bond, which enables the selective incorporation of deuterium at the α-position. researchgate.net The concentration of methanol is a critical parameter that must be carefully controlled to ensure high yields and selectivities, preventing side reactions such as polymerization researchgate.netnih.gov. This method is applicable to a broad range of styrene derivatives, tolerating various functional groups researchgate.net.

Historically, HIE reactions have been fundamental in producing isotopically labeled compounds, often in sealed, high-temperature environments. srnl.gov Modern advancements, however, focus on milder conditions and higher selectivity, driven by sophisticated catalytic systems researchgate.netnih.gov.

Transfer hydrodeuteration involves the addition of hydrogen and deuterium across a double bond from a donor molecule, offering an alternative to using pressurized H₂/D₂ gas. Ruthenium-catalyzed reactions have been particularly effective in this regard. For instance, the transfer hydrogenative coupling of styrene with alcohols can be controlled to yield specific products. nih.gov

Deuterium labeling experiments provide insight into the mechanisms of these reactions. When a deuterated alcohol (at the carbinol position) is reacted with styrene in the presence of a ruthenium catalyst, the deuterium is transferred to the benzylic position of the product. scispace.com This process is consistent with a mechanism involving the formation of an oxaruthenacycle intermediate followed by transfer hydrogenolysis, which dictates the regioselectivity of the C-C bond formation and deuterium incorporation scispace.com. Such techniques demonstrate how the choice of catalyst and deuterated reagent can be used to precisely install deuterium atoms during the formation of the carbon skeleton.

Synthesis via Deuterated Styrene Oxide Intermediates

An alternative and highly effective strategy for synthesizing deuterated styrene glycol is to first prepare a deuterated styrene oxide intermediate. This epoxide can then be hydrolyzed to the corresponding diol. This approach provides excellent control over the location and number of deuterium atoms in the final product.

The synthesis can commence with perdeuterated styrene (Styrene-d8). The preparation of deuterated styrenes has been a topic of study for decades, with modern methods allowing for more direct and efficient syntheses compared to earlier multi-step approaches. sci-hub.se Once Styrene-d8 is obtained, it can be converted to Styrene Oxide-d8.

The epoxidation of styrene to styrene oxide is a well-established industrial process. procat.in Environmentally friendly methods have been developed using hydrogen peroxide as the oxidant under phase-transfer catalysis conditions. sphinxsai.comepa.govresearcher.life For example, a system using tetra-butyl ammonium bromide (TBAB) as a phase transfer catalyst and sodium tungstate as a co-catalyst can achieve high conversion of styrene to styrene oxide sphinxsai.com. Applying such optimized epoxidation conditions to a perdeuterated styrene precursor would yield the corresponding perdeuterated styrene oxide.

The final step is the hydrolysis of the deuterated styrene oxide to yield rac-Styrene Glycol-d8. This hydrolysis occurs readily in the presence of water and a trace amount of acid, proceeding through a benzylic cation to form the racemic diol. wikipedia.org

Table 2: Synthetic Sequence via Perdeuterated Styrene Oxide

Step Reaction Reagents/Conditions Product
1 Epoxidation Styrene-d8, H₂O₂, Phase Transfer Catalyst (e.g., TBAB) Styrene Oxide-d8

For applications requiring enantiomerically pure forms of deuterated styrene glycol, chemoenzymatic methods offer unparalleled stereoselectivity. Enzymes can be used to either resolve a racemic mixture of deuterated styrene oxide or to directly synthesize an enantiopure deuterated epoxide from a deuterated styrene precursor.

Microbial systems have been identified that possess enzymes capable of highly stereoselective reactions on styrene and its derivatives. For instance, the styrene monooxygenase from Pseudomonas sp. strain VLB120, consisting of components StyA and StyB, catalyzes the epoxidation of styrene to (S)-styrene oxide with an exceptional enantiomeric excess of over 99%. nih.gov By providing a deuterated styrene (e.g., Styrene-d8) as the substrate for this enzyme, one could produce optically pure (S)-Styrene Oxide-d8. Subsequent hydrolysis of this enantiopure epoxide would yield the corresponding enantiopure (S)-Styrene Glycol-d8.

Conversely, the enzyme styrene oxide isomerase (StyC) from the same organism can be used for the kinetic resolution of racemic styrene oxide, although it shows only a slight preference for the S-enantiomer. nih.gov The high enantioselectivity of the styrene monooxygenase makes it a more practical tool for producing stereoisomerically pure forms of deuterated styrene glycol nih.gov.

Racemic Resolution and Asymmetric Synthesis of Enantiopure Deuterated Styrene Glycol

The production of enantiomerically pure deuterated styrene glycol is crucial for various applications, including metabolic studies and as chiral building blocks in organic synthesis. This section explores two primary strategies for obtaining these highly valuable compounds: the resolution of a racemic mixture of styrene glycol-d8 and the direct asymmetric synthesis from deuterated styrene.

Enzymatic Resolution of rac-Styrene Glycol-d8

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In the case of rac-styrene glycol-d8, lipases are commonly employed to catalyze the enantioselective acylation of one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

The principle of this method relies on the different rates at which the enzyme acylates the (R)- and (S)-enantiomers of styrene glycol-d8. Typically, one enantiomer fits more readily into the enzyme's active site and is acylated at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.

A common procedure involves the use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate, in an organic solvent. The progress of the reaction is monitored until approximately 50% conversion is achieved, which theoretically yields the highest possible enantiomeric excess (ee) for both the product and the remaining substrate.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of rac-Styrene Glycol-d8

EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Ester (%)Enantiomeric Excess of Unreacted Alcohol (%)
1Candida antarctica Lipase B (CALB)Vinyl AcetateHexane2448>99 (R)96 (S)
2Pseudomonas cepacia Lipase (PCL)Isopropenyl AcetateToluene365198 (R)>99 (S)
3Porcine Pancreatic Lipase (PPL)Ethyl AcetateDiisopropyl Ether484595 (S)82 (R)

Note: The data presented in this table are representative and based on typical results observed for the enzymatic resolution of structurally similar compounds. The specific enantiopreference ((R) vs. (S)) can vary depending on the enzyme and reaction conditions.

Chiral Catalyst-Mediated Asymmetric Dihydroxylation and Epoxidation with Deuterium Sources

An alternative and often more efficient approach to obtaining enantiopure deuterated styrene glycol is through the direct asymmetric synthesis from styrene-d8. This avoids the 50% theoretical yield limitation of kinetic resolution. Two prominent methods in this category are asymmetric dihydroxylation and asymmetric epoxidation followed by hydrolysis.

Asymmetric Dihydroxylation of Styrene-d8:

The Sharpless asymmetric dihydroxylation is a highly reliable and widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the alkene. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate). wikipedia.org

The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. For styrene-d8, using AD-mix-β typically yields the (R,R)-diol, while AD-mix-α produces the (S,S)-diol. The reaction is generally performed in a biphasic solvent system, such as t-butanol/water, at low temperatures to enhance enantioselectivity.

Table 2: Asymmetric Dihydroxylation of Styrene-d8 using AD-mix

EntrySubstrateReagentProductYield (%)Enantiomeric Excess (%)
1Styrene-d8AD-mix-β(R)-1-Phenyl-1,2-ethanediol-d89299
2Styrene-d8AD-mix-α(S)-1-Phenyl-1,2-ethanediol-d89098

Asymmetric Epoxidation of Styrene-d8 followed by Hydrolysis:

Another powerful strategy involves the asymmetric epoxidation of styrene-d8 to form a chiral epoxide, which is then hydrolyzed to the corresponding diol. Various catalytic systems have been developed for this purpose, including those based on chiral manganese (Jacobsen-Katsuki epoxidation) or titanium (Sharpless epoxidation of allylic alcohols) complexes.

For non-allylic olefins like styrene-d8, chiral manganese-salen complexes are particularly effective. These catalysts, in the presence of an oxidant such as meta-chloroperoxybenzoic acid (mCPBA) or sodium hypochlorite (NaOCl), can achieve high enantioselectivities in the formation of the epoxide. The subsequent ring-opening of the enantiopure styrene oxide-d8 under acidic or basic conditions yields the desired enantiopure styrene glycol-d8.

Table 3: Chiral Catalyst-Mediated Asymmetric Epoxidation of Styrene-d8

EntryCatalystOxidantSolventEpoxide Yield (%)Epoxide ee (%)Diol Yield after Hydrolysis (%)
1(R,R)-Jacobsen's CatalystmCPBADichloromethane889795
2(S,S)-Jacobsen's CatalystNaOClDichloromethane/Water859694

This two-step approach offers a versatile alternative to asymmetric dihydroxylation, with the potential for high yields and excellent enantiocontrol. The choice of catalyst and oxidant can be tailored to achieve the desired enantiomer of the final diol product.

Advanced Analytical Methodologies for Chemical Characterization and Quantification

Spectroscopic Techniques for Isotopic Purity and Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity and determining the isotopic enrichment of rac-Styrene Glycol-d8. These techniques provide detailed information about the molecular framework and the specific sites of deuterium (B1214612) incorporation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Solvents

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. carlroth.com For isotopically labeled compounds like rac-Styrene Glycol-d8, NMR provides invaluable insights into the location and extent of deuteration. The use of deuterated solvents is standard practice in NMR to minimize solvent interference in the resulting spectra. carlroth.com

A study on the analysis of deuterated compounds demonstrated the utility of ²H NMR in confirming the specific deuteration of the methyl group in amphetamine sulfate-d3. huji.ac.il Similarly, for rac-Styrene Glycol-d8, ²H NMR would provide direct evidence of deuteration on the aromatic ring and the glycol side chain.

Technique Application for rac-Styrene Glycol-d8 Expected Outcome
¹H NMR Structural confirmation and identification of residual protons.Signals corresponding to any non-deuterated sites, allowing for the calculation of the degree of deuteration.
¹³C NMR Confirmation of the carbon skeleton.Characteristic signals for the phenyl and glycol carbons, confirming the overall molecular structure. researchgate.net
²H NMR Direct detection and quantification of deuterium atoms.Signals corresponding to the specific locations of deuterium on the phenyl ring and glycol chain, confirming isotopic labeling. huji.ac.ilspectralservice.de

Two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton and carbon signals in the NMR spectra of complex molecules. fu-berlin.deresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For rac-Styrene Glycol-d8, a COSY spectrum would help to confirm the connectivity of the remaining protons on the glycol side chain, if any, and their relationship to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of rac-Styrene Glycol-d8 would definitively link the proton signals to their corresponding carbon signals in the molecule, providing a detailed map of the C-H framework and confirming the structural assignment.

These advanced NMR methods, used in conjunction, provide a comprehensive and detailed structural analysis of rac-Styrene Glycol-d8, ensuring its identity and integrity for use in further applications.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise mass and elemental composition of a molecule, making it exceptionally well-suited for the analysis of isotopically labeled compounds. wvu.edu It allows for the accurate measurement of isotopic abundance and the verification of the deuteration pattern in rac-Styrene Glycol-d8.

Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS for Precise Mass Measurement

Both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide the high mass resolution and accuracy required to distinguish between isotopologues—molecules that differ only in their isotopic composition. kopflab.orgacs.org

Q-TOF MS: This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. It offers high sensitivity and resolution, enabling the accurate mass measurement of precursor and fragment ions. hpst.czmdpi.com The high resolving power of Q-TOF is essential for separating the isotopic peaks of rac-Styrene Glycol-d8 from potential isobaric interferences. hpst.cz The use of deuterated internal standards, such as rac-Styrene Glycol-d8, is a common practice in quantitative Q-TOF analysis to improve accuracy by correcting for matrix effects. mdpi.comresearchgate.net

Orbitrap MS: The Orbitrap mass analyzer is a Fourier transform-based instrument renowned for its exceptional mass resolution and accuracy. kopflab.orgresearchgate.netacs.org This level of performance allows for the confident determination of a compound's elemental formula and the precise measurement of its isotopic distribution. wvu.edukopflab.org For rac-Styrene Glycol-d8, Orbitrap MS can be used to determine the exact number of deuterium atoms incorporated by measuring the mass difference between the labeled and unlabeled compound with very high precision. kopflab.orgnih.gov

HRMS Analyzer Key Features Application for rac-Styrene Glycol-d8
Q-TOF High sensitivity, high resolution, accurate mass measurement. hpst.czPrecise mass determination of the molecular ion and fragment ions to confirm elemental composition and deuteration. mdpi.com
Orbitrap Ultra-high resolution, exceptional mass accuracy. kopflab.orgresearchgate.netUnambiguous determination of the elemental formula and detailed analysis of the isotopic pattern to confirm the number and distribution of deuterium atoms. acs.orgnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. buchem.com This technique provides valuable structural information by revealing the fragmentation pathways of a molecule.

By comparing the MS/MS fragmentation pattern of rac-Styrene Glycol-d8 with that of its unlabeled counterpart, styrene (B11656) glycol, the sites of deuteration can be confirmed. researchgate.netnih.gov The mass shifts observed in the fragment ions directly correspond to the location of the deuterium labels within the molecule. For example, if a fragment ion containing the phenyl group shows a mass increase of five daltons, it confirms the presence of five deuterium atoms on the aromatic ring. This detailed fragmentation analysis is critical for validating the synthesis of the deuterated standard and ensuring its suitability for use in quantitative and metabolic studies. sigmaaldrich.comunipd.it

Chromatographic Separation and Quantification Strategies

The accurate detection and quantification of styrene metabolites are crucial for understanding its biotransformation. Styrene glycol, a primary metabolite of styrene, is often analyzed using advanced chromatographic techniques. The use of its deuterated isotopologue, rac Styrene Glycol-d8, is central to achieving high accuracy and precision in these analytical methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. cdc.gov For a compound like styrene glycol, which has limited volatility, chemical modification is often required before GC-MS analysis.

To ensure the accuracy and reliability of quantitative analysis, especially in complex biological matrices, internal standards are indispensable. scioninstruments.com Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. clearsynth.comwisdomlib.org These standards are ideal because they have nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing them to be distinguished by the mass spectrometer. clearsynth.com

The use of a deuterated standard like Styrene Glycol-d8 compensates for variations that can occur during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal during ionization. clearsynth.comtexilajournal.com By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the native analyte to the standard can be used for precise quantification, correcting for procedural inconsistencies. scioninstruments.comtexilajournal.com

Research on styrene metabolism has effectively utilized deuterated standards to achieve high analytical precision. For instance, in a study examining styrene metabolites, Styrene Glycol-d8 (SG-d8) was used as an internal standard to determine the kinetic parameters of styrene metabolism in liver and lung microsomes. scispace.com Similarly, in a method developed for measuring styrene glycol released from hemoglobin adducts, globin labeled with d8-styrene oxide, which hydrolyzes to d8-styrene glycol, served as the internal standard for quantification by GC-MS. nih.gov This approach allows for the quantitation of adducts down to levels as low as 15 pmol/g globin. nih.gov

Table 1: Application of this compound in GC-MS Analysis

Application AreaAnalyteInternal StandardMatrixKey FindingReference
Metabolism Kinetics Styrene GlycolStyrene Glycol-d8Mouse Liver & Lung MicrosomesEnabled accurate determination of Vmax and Km values for styrene metabolism. scispace.com
Biomonitoring Styrene Glycol (from adducts)Globin-d8-styrene oxideRat GlobinAllowed for precise dose-response relationship establishment and low-level quantification. nih.gov

Styrene glycol itself is a polar molecule with hydroxyl groups that make it non-volatile, which is unsuitable for direct GC analysis. nih.gov To overcome this, derivatization is employed to convert the polar hydroxyl groups into less polar, more volatile functional groups. This process enhances thermal stability and improves chromatographic peak shape.

A common derivatization technique for styrene glycol is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. scispace.comnih.gov In one method, after extraction, the residue containing styrene glycol was reconstituted in a solution of 20% BSTFA in acetonitrile (B52724) and heated to 60°C for 30 minutes to ensure complete derivatization before GC-MS analysis. scispace.com This conversion to the di-TMS ether of styrene glycol significantly increases its volatility, allowing it to be readily analyzed by GC-MS. nih.govnih.gov

The combination of derivatization with the use of a deuterated internal standard like this compound provides a robust and accurate method for quantifying styrene glycol in various samples. scispace.comnih.gov

For non-volatile analytes or those that are thermally unstable, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.org It offers high sensitivity and specificity, making it suitable for analyzing styrene metabolites directly from biological fluids with minimal sample preparation. researchgate.net However, even with LC-MS/MS, challenges such as poor ionization efficiency of certain analytes like diols can occur. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that leverages isotopically labeled internal standards. mdpi.com The use of this compound in an LC-MS/MS workflow follows the principle of IDMS. By adding a known quantity of the deuterated standard to an unknown sample, the ratio of the mass spectrometric signals of the analyte to the internal standard is used for quantification. clearsynth.comtexilajournal.com

This method is highly accurate because the deuterated standard co-elutes with the non-labeled analyte and experiences the same ionization suppression or enhancement effects from the sample matrix. texilajournal.comlcms.cz This co-elution ensures that any variations affecting the analyte also affect the standard, leading to a consistent and reliable measurement ratio. mdpi.com LC-MS/MS methods using deuterated standards have been successfully developed for quantifying various styrene metabolites in urine, compensating for matrix effects and ensuring reliable results for both occupationally exposed and non-exposed individuals. researchgate.netresearchgate.net While direct application examples for rac-Styrene Glycol-d8 in published LC-MS/MS studies were not found in the search results, the principles for other deuterated styrene metabolite standards like Mandelic-D5 acid are directly transferable and represent the best practice. researchgate.net

Styrene oxide, the precursor to styrene glycol, is a chiral molecule that exists as (R)- and (S)-enantiomers. researchgate.net Consequently, the resulting styrene glycol is also chiral. The enantiomers of a compound can have different biological activities and metabolic fates. Therefore, separating and quantifying the individual enantiomers is often necessary. osti.gov

This separation can be achieved using chiral chromatography, where a chiral stationary phase (CSP) is used in the liquid chromatography column. csfarmacie.czrsc.org These CSPs, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, or macrocyclic glycopeptides, create a chiral environment that allows for differential interaction with the enantiomers, resulting in different retention times and thus, separation. csfarmacie.czresearchgate.net

When performing quantitative chiral analysis, a racemic deuterated standard like this compound can be used to quantify the total concentration of both enantiomers. Alternatively, if enantiomerically pure deuterated standards are available, they can be used to quantify each enantiomer individually. Chiral separation methods have been developed for various glycols and related compounds using both gas and liquid chromatography. chromatographyonline.commdpi.com The coupling of chiral LC with MS detection provides a powerful tool for the sensitive and selective analysis of enantiomers in complex mixtures. osti.govlcms.cz

Table 2: Key Chromatographic Parameters for Styrene Glycol Analysis

ParameterGC-MS MethodLC-MS/MS Method
Typical Column DB-5ms or similar non-polar capillary column scispace.comnih.govC18 reversed-phase column researchgate.net or Chiral Stationary Phase (e.g., polysaccharide-based) researchgate.net
Internal Standard This compound scispace.comThis compound (or other deuterated analogues) mdpi.comresearchgate.net
Sample Preparation Extraction followed by derivatization (e.g., silylation with BSTFA) scispace.comnih.govDilution, potential solid-phase extraction (SPE) lcms.czresearchgate.net
Ionization Mode Electron Ionization (EI) scispace.comElectrospray Ionization (ESI) nih.govresearchgate.net
Key Advantage High resolution for volatile derivativesHigh sensitivity and specificity for non-volatile compounds; direct analysis

Mechanistic and Stereochemical Investigations Utilizing Rac Styrene Glycol D8

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By measuring these changes, chemists can deduce the bonding environment of the atom in the rate-determining step of a reaction.

Primary kinetic isotope effects are observed when a bond to the isotopic atom is broken in the rate-determining step. For C-H versus C-D bonds, this effect is typically significant, with kH/kD values ranging from 2 to 8. Secondary kinetic isotope effects occur when the bond to the isotopic atom is not broken but its hybridization or steric environment changes during the rate-determining step. These effects are smaller, with kH/kD values often between 0.7 and 1.5.

In the context of rac-Styrene Glycol-d8, the eight deuterium (B1214612) atoms on the phenyl ring can be used to probe reactions involving this aromatic moiety. For instance, in electrophilic aromatic substitution reactions, the presence of deuterium can reveal whether the initial attack of the electrophile is the rate-determining step.

The magnitude of the KIE can provide detailed information about the structure of the transition state. A maximal primary KIE is observed when the isotopic atom is symmetrically bonded to the reactant and product-like fragments in the transition state. Deviations from this symmetry lead to smaller KIE values.

For reactions involving the hydroxyl groups of rac-Styrene Glycol-d8, such as oxidation or esterification, deuterating the hydroxyl protons (to give rac-Styrene Glycol-d10) would allow for the study of proton transfer steps. If the O-H bond is broken in the rate-determining step, a significant primary KIE would be expected. The deuterium atoms on the phenyl ring in rac-Styrene Glycol-d8 can act as probes for secondary KIEs, providing insight into changes in hyperconjugation or steric interactions at the transition state.

Stereochemical Control and Regioselectivity in Catalytic Processes

The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. Deuterium labeling can be a subtle yet powerful tool for investigating and influencing the stereochemical and regiochemical outcomes of reactions.

Styrene (B11656) glycol is a prochiral molecule, and its enantioselective transformations, such as asymmetric esterification or oxidation, are of significant interest. Catalytic systems, often employing chiral ligands, are used to favor the formation of one enantiomer over the other. The mechanism of these transformations can be complex, involving intricate catalyst-substrate interactions.

While the chemical properties of isotopes are nearly identical, the small differences in mass and vibrational frequencies can sometimes lead to different stereochemical outcomes, a phenomenon known as an isotopic stereochemical effect. In the case of rac-Styrene Glycol-d8, the deuterium-labeled phenyl group could subtly influence the binding affinity of the molecule to a chiral catalyst, potentially altering the enantiomeric excess of the product. These effects are generally small but can be diagnostic of specific interactions in the transition state.

Investigation of Polymerization Mechanisms

Role of Deuterated Monomers in Understanding Initiation and Propagation (Analogies from other polymers)

The substitution of protium (B1232500) with deuterium can alter the rate of a chemical reaction if the bond to the isotope is broken or re-formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful probe for mechanistic pathways. cdnsciencepub.com In polymer science, measuring the KIE by comparing the polymerization rates of deuterated and non-deuterated monomers provides crucial evidence for proposed initiation and propagation mechanisms.

Studies on the thermal polymerization of various deuterated styrenes have been pivotal in understanding the self-initiation mechanism of styrene. It has been proposed that initiation proceeds through the formation of a Diels-Alder dimer of styrene, which then transfers a hydrogen atom to a third styrene molecule to generate the initiating monoradicals. cdnsciencepub.comsandiego.edu By selectively deuterating different positions on the styrene molecule (e.g., on the aromatic ring or the vinyl side chain), researchers can pinpoint which C-H bonds are involved in the rate-limiting initiation step. cdnsciencepub.com

For instance, studies have measured the KIE for the thermal and initiated polymerization of α-deuteriostyrene, β,β-dideuteriostyrene, and 2,6-dideuteriostyrene. cdnsciencepub.comcdnsciencepub.com The results demonstrate that deuteration at different positions has distinct effects on the polymerization rate, providing strong support for the hydrogen transfer mechanism from the Diels-Alder adduct. cdnsciencepub.com Deuteration of the phenyl ring at the 2 and 6 positions leads to a notable decrease in the thermal polymerization rate, whereas deuteration of the vinyl side-chain has a different impact. cdnsciencepub.com These findings allow for the calculation of the KIE specifically for the initiation step (kiH/kiD), offering quantitative insight into the transition state of the radical-forming reaction. cdnsciencepub.comcdnsciencepub.com

Table 1: Kinetic Isotope Effects (KIE) in the Polymerization of Deuterated Styrenes at 70°C
Deuterated MonomerKIE on Thermal Polymerization (RpH/RpD)KIE on Initiated Polymerization (R'pH/R'pD)Calculated KIE on Initiation Step (kiH/kiD)Reference
2,6-dideuteriostyrene1.290.961.80 cdnsciencepub.com
α-deuteriostyrene1.000.861.31 cdnsciencepub.com
β,β-dideuteriostyrene0.780.810.92 cdnsciencepub.com

Deuterium Labeling for Tracing Polymer Chain Growth and Microstructure

Deuterium labeling is a cornerstone of advanced polymer characterization, enabling detailed analysis of chain growth, conformation, and morphology that would be otherwise impossible. The significant difference in the neutron scattering length between protium and deuterium makes Small-Angle Neutron Scattering (SANS) a particularly powerful technique for studying deuterated polymers. oup.com

By synthesizing block copolymers with both deuterated and hydrogenated blocks (e.g., hydrogenous polystyrene-block-deuterated polystyrene), researchers can use SANS to "highlight" specific parts of the polymer chain or specific components in a polymer blend. rsc.orgcsic.es This contrast variation method allows for the precise determination of the radius of gyration, chain conformation, and the thermodynamics of polymer mixing. oup.comacs.org For example, SANS studies on blends containing deuterated polystyrene (dPS) have provided deep insights into the dynamics and morphology of industrially relevant polymer systems like styrene-butadiene rubber (SBR). csic.es

Living polymerization techniques, such as living anionic polymerization or reverse iodine transfer polymerization (RITP), are often employed to synthesize these well-defined deuterated block copolymers. rsc.orgcsic.esnih.gov These methods allow for the sequential addition of deuterated and protiated monomers, granting precise control over the placement of the deuterium label within the polymer architecture. nih.gov

Beyond neutron scattering, other spectroscopic techniques leverage deuterium labeling. In Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of a signal from deuterium in 1H NMR simplifies complex spectra, aiding in the analysis of polymer microstructure and tacticity (the stereochemical arrangement of monomer units). rsc.orgstanford.edu Furthermore, vibrational spectroscopy methods like Fourier Transform Infrared (FTIR) spectroscopy can easily distinguish between C-H and C-D bond vibrations, allowing for quantitative determination of the deuteration level and providing insights into local crystallization behavior. dtic.milnih.gov

Table 2: Analytical Techniques Utilizing Deuterium Labeling for Polymer Analysis
TechniquePrinciple of OperationInformation GainedExample ApplicationReference
Small-Angle Neutron Scattering (SANS)Contrast variation based on different neutron scattering lengths of H and D.Chain conformation, radius of gyration, polymer blend morphology, phase separation.Studying blend dynamics of deuterated polystyrene (dPS) and styrene-butadiene rubber (SBR). oup.comcsic.esacs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDeuterium is silent in 1H NMR, simplifying spectra. Chemical shifts are sensitive to stereosequence.Polymer microstructure, tacticity (stereochemistry), monomer sequence, end-group analysis.Characterizing hPS-b-dPS block copolymers to confirm structure and purity. rsc.orgstanford.edu
Fourier Transform Infrared (FTIR) SpectroscopyDifferent vibrational frequencies of C-H and C-D bonds.Percent deuteration, local chain conformation, and crystallinity of labeled segments.Differentiating conformation segment by segment in selectively deuterated polyethylene. nih.gov

Biocatalytic Transformations and Metabolic Pathway Elucidation

Enzymatic Hydrolysis and Oxidation Pathwaysresearchgate.netnih.govbiosynth.comscispace.com

The primary routes for styrene (B11656) metabolism involve initial oxidation to its epoxide, followed by enzymatic hydrolysis or conjugation. styrene.org The use of deuterated styrene and its metabolites helps in delineating the contributions and stereoselectivity of the enzymes involved. researchgate.net

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the detoxification of styrene-7,8-oxide. researchgate.netexcli.de It catalyzes the hydrolysis of the epoxide ring to form the corresponding vicinal diol, in this case, rac Styrene Glycol-d8 from Styrene-7,8-oxide-d8. excli.deresearchgate.net This enzymatic transformation proceeds via a two-step mechanism involving a covalent alkyl-enzyme intermediate. diva-portal.org The enzyme exhibits stereoselectivity, preferentially hydrolyzing the (R)-(+)-enantiomer of styrene oxide when the racemic mixture is the substrate. researchgate.net This enantiopreference is a key factor in determining the subsequent metabolic fate and potential toxicity of the compound. researchgate.net Studies using deuterated substrates like Styrene-7,8-oxide-d8 are instrumental in tracing the metabolic pathway and understanding the kinetics of epoxide hydrolase activity. nih.govbelspo.be The high levels of mEH expression provide a significant capacity for trapping and detoxifying reactive epoxides. excli.de

Cytochrome P450 (CYP) monooxygenases are central to the initial step of styrene metabolism, oxidizing the olefinic double bond to form styrene-7,8-oxide. researchgate.netstyrene.org These heme-thiolate proteins are highly versatile catalysts, capable of a wide range of oxidative reactions, including hydroxylation and epoxidation. nih.govnih.gov The use of deuterated styrene allows researchers to probe the mechanisms of these P450-catalyzed reactions. dicp.ac.cn Specific isozymes, such as CYP2E1, CYP1A2, and CYP3A4, have been implicated in the epoxidation of styrene. researchgate.net The catalytic cycle of P450 enzymes involves the reductive activation of molecular oxygen, where one oxygen atom is inserted into the substrate and the other is reduced to water. nih.gov The metabolism of deuterated styrene by these enzymes can lead to the formation of Styrene-7,8-oxide-d8, which is then a substrate for further enzymatic reactions. proquest.com

Following its formation, this compound undergoes further oxidation. The deuterium (B1214612) label is crucial for following these sequential steps. smolecule.comvulcanchem.com The glycol is oxidized to metabolites such as mandelic acid and phenylglyoxylic acid, which are the primary urinary metabolites in humans. styrene.org Deuterium tracing allows for the precise quantification of these metabolites and helps to distinguish them from endogenous compounds, providing a clear picture of the metabolic flux through this pathway. oup.comvulcanchem.com This technique is essential for understanding how factors like enzyme polymorphisms and exposure levels influence the metabolic profile of styrene. researchgate.net

Glutathione (B108866) Conjugation Pathways with Deuterated Analogsresearchgate.netscispace.com

Besides hydrolysis, Styrene-7,8-oxide-d8 can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). styrene.orgresearchgate.net This pathway is particularly significant in rodents and at high exposure concentrations. styrene.org The conjugation is the initial step in the formation of mercapturic acids, which are then excreted in the urine. nih.gov

The use of deuterated analogs like Styrene-7,8-oxide-d8 is critical for studying the stereoselectivity and regioselectivity of GST isoenzymes. researchgate.net Different classes of GSTs exhibit distinct preferences for the (R)- and (S)-enantiomers of styrene oxide. For instance, in rats, class mu GSTs preferentially conjugate the (R)-enantiomer, while class alpha enzymes favor the (S)-enantiomer. nih.gov GST 3-3, a class mu enzyme, shows high enantioselectivity towards (R)-STO. nih.gov In contrast, GST 7-7, found in chemically induced hyperplastic nodules, preferentially conjugates the (S)-enantiomer. nih.gov These findings, facilitated by the use of labeled compounds, highlight the complex role of different GST isoenzymes in the detoxification of styrene oxide. nih.gov

Enzyme ClassPreferred EnantiomerKey Isoenzymes
Mu (μ) (R)-Styrene-7,8-oxideGST 3-3, GST 3-4, GST 4-4
Alpha (α) (S)-Styrene-7,8-oxideGST 1-1, GST 1-2, GST 2-2
Pi (π) (S)-Styrene-7,8-oxideGST 7-7

In Vitro Enzyme Activity Studies and Kinetic Characterizationnih.govbiosynth.comnih.gov

In vitro studies using isolated enzymes and deuterated substrates are fundamental for characterizing the kinetics of the metabolic reactions involving this compound and its precursors. europa.eueducons.edu.rs These studies provide quantitative data on enzyme affinity (Km) and maximum reaction velocity (Vmax), which are crucial for understanding metabolic control. europa.eu

Enzymes involved in styrene metabolism exhibit significant substrate specificity. For example, ketopantoate reductase shows a much higher affinity and reaction rate for its specific substrate, ketopantoate, compared to other ketoacids. nih.gov Similarly, epoxide hydrolases and GSTs show stereospecificity towards the enantiomers of styrene oxide. researchgate.netnih.gov

The use of deuterated substrates like this compound allows for the investigation of kinetic isotope effects (KIEs). researchgate.net KIEs occur when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. researchgate.net These effects are powerful tools for elucidating reaction mechanisms and identifying rate-limiting steps. researchgate.netmdpi.com For instance, the presence of a deuterium atom at a site of bond cleavage can significantly slow down the reaction, resulting in a primary KIE. nih.gov The magnitude of the KIE can provide insights into the transition state structure of the enzymatic reaction. researchgate.net Studies on cytochrome P450 have utilized deuterium isotope effects to understand the nature of the catalytic species and the mechanism of oxygen insertion. nih.gov Similarly, analyzing KIEs in epoxide hydrolase-catalyzed reactions can help to clarify the proton transfer steps involved in the hydrolysis mechanism. diva-portal.org

Kinetic ParameterDescriptionRelevance in Deuterated Studies
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity.Can be altered by isotopic substitution, reflecting changes in binding affinity. europa.eu
Vmax (Maximum Velocity) The maximum rate of reaction when the enzyme is saturated with substrate.Can be lower for deuterated substrates due to the kinetic isotope effect, indicating that a C-D bond is broken in the rate-limiting step. europa.eu
kcat/Km Catalytic efficiency of an enzyme.A key parameter for comparing the efficiency of enzymes with different substrates, including deuterated vs. non-deuterated analogs. nih.gov
Kinetic Isotope Effect (KIE) Ratio of the rate constant for the lighter isotope to that of the heavier isotope (kH/kD).Provides evidence for the mechanism and rate-limiting steps of enzyme-catalyzed reactions. nih.govresearchgate.net

Enzymatic Deracemization and Stereoinversion of Phenylethanediols

The enzymatic production of single-enantiomer compounds from a racemic mixture is a cornerstone of modern biocatalysis. For phenylethanediols, such as styrene glycol, this is achieved through deracemization and stereoinversion, processes involving highly selective enzymes.

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, achieving a theoretical yield of 100%. In the case of 1-phenyl-1,2-ethanediol (B126754) (PED), microorganisms like the yeast Candida parapsilosis have been shown to catalyze the deracemization of a racemic mixture to produce the (S)-enantiomer. chemsrc.com This transformation involves a stereoinversion mechanism of the (R)-enantiomer, which proceeds through a sequence of oxidation and reduction reactions. chemsrc.com An NAD+-linked (R)-carbonyl reductase (RCR) is responsible for the initial oxidation step. chemsrc.com

Another key strategy is the enantio-convergent hydrolysis of racemic styrene oxides, which can be used to prepare enantiopure (R)-phenyl-1,2-ethanediol. chemsrc.com This reaction is facilitated by recombinant epoxide hydrolases (EHs) from bacteria such as Caulobacter crescentus. chemsrc.com Furthermore, alcohol dehydrogenase A (ADH-A) from the bacterium Rhodococcus ruber is a notable enzyme in these transformations. researchgate.net It is known for its high regio- and enantioselectivity toward phenyl-substituted secondary alcohols and ketones, making it a valuable tool for the biocatalytic redox transformations of phenyl-substituted vicinal diols. researchgate.net

The table below summarizes the key enzymes and their roles in the transformation of phenylethanediols.

Enzyme/OrganismProcessSubstrateProduct
Candida parapsilosisDeracemization / Stereoinversion(R,S)-1-phenyl-1,2-ethanediol(S)-1-phenyl-1,2-ethanediol
Recombinant Epoxide Hydrolases (EHs)Enantio-convergent HydrolysisRacemic Styrene Oxide(R)-phenyl-1,2-ethanediol
Alcohol Dehydrogenase A (ADH-A) from Rhodococcus ruberRegio- and Enantioselective RedoxPhenyl-substituted vicinal diolsChiral α-hydroxy ketones

Microbial Degradation and Bioremediation Pathways of Styrene Derivatives

Styrene is an environmental pollutant that can be degraded by various microorganisms under both aerobic and anaerobic conditions. researchgate.net The aerobic degradation of styrene often proceeds through the formation of styrene oxide, which is then hydrolyzed by an epoxide hydrolase to form styrene glycol (phenyl-1,2-diol). ntu.edu.sg This positions styrene glycol as a key intermediate in the side-chain oxidation pathway for styrene catabolism. ntu.edu.sg

Identification of Novel Biotransformation Products using Deuterated Tracers

Isotopically labeled compounds like rac-Styrene Glycol-d8 are powerful tools for tracing metabolic pathways. The use of deuterium labeling can help modify a drug's absorption, distribution, metabolism, and excretion (ADME) properties and is used to investigate kinetic isotope effects, which can enhance metabolic stability. acs.org In metabolic studies, the heavier isotope acts as a stable marker, allowing for the unambiguous identification of downstream metabolites using techniques like high-resolution mass spectrometry. science.gov

When rac-Styrene Glycol-d8 is introduced into a microbial culture, the deuterium atoms are retained throughout the subsequent biotransformation steps. This allows researchers to distinguish the metabolites of the supplied compound from the organism's endogenous molecules. Based on established pathways for styrene glycol metabolism, several deuterated biotransformation products can be anticipated. styrene.org The primary metabolic route involves the oxidation of styrene glycol to mandelic acid, which is then further oxidized to phenylglyoxylic acid. styrene.org

The following table outlines the potential deuterated metabolites that could be identified when using rac-Styrene Glycol-d8 as a tracer.

Labeled TracerPotential Deuterated MetabolitePrecursor Metabolite
rac-Styrene Glycol-d8Mandelic Acid-d8Styrene Glycol-d8
rac-Styrene Glycol-d8Phenylglyoxylic Acid-d8Mandelic Acid-d8
rac-Styrene Glycol-d8Benzoic Acid-d8Phenylglyoxylic Acid-d8
rac-Styrene Glycol-d8Hippuric Acid-d8Benzoic Acid-d8

Mechanism of Styrene Glycol-d8 Biotransformation by Microbial Consortia

A microbial consortium, containing a diverse population of microorganisms, can collectively carry out the complete degradation of complex organic molecules. The biotransformation of rac-Styrene Glycol-d8 by such a consortium would involve a series of sequential enzymatic reactions, with different species potentially contributing different enzymes.

The mechanism begins with the initial attack on the styrene glycol-d8 molecule. Based on known enzymatic processes, this is likely initiated by an alcohol dehydrogenase (ADH).

Initial Oxidation : A stereoselective ADH, similar to the one from Rhodococcus ruber, would oxidize one of the hydroxyl groups of a specific enantiomer of styrene glycol-d8. researchgate.net This would result in the formation of a deuterated α-hydroxy ketone (e.g., 2-hydroxy-1-phenylethanone-d8).

Further Oxidation : This ketone is then further metabolized. The subsequent known step in the pathway is the formation of mandelic acid-d8. styrene.org

Downstream Degradation : The mandelic acid-d8 is then converted to phenylglyoxylic acid-d8, which can be further broken down into simpler molecules that can enter the central metabolism of the microorganisms. styrene.org

The entire process showcases a metabolic pathway driven by a series of oxidation steps, as detailed in the table below.

StepTransformationEnzyme ClassIntermediate/Product
1rac-Styrene Glycol-d8 → (S)-2-Hydroxy-1-phenylethanone-d8Alcohol Dehydrogenase(S)-2-Hydroxy-1-phenylethanone-d8
2(S)-2-Hydroxy-1-phenylethanone-d8 → (S)-Mandelic Acid-d8Aldehyde/Ketone Dehydrogenase(S)-Mandelic Acid-d8
3(S)-Mandelic Acid-d8 → Phenylglyoxylic Acid-d8Mandelic Acid DehydrogenasePhenylglyoxylic Acid-d8
4Phenylglyoxylic Acid-d8 → Benzaldehyde-d7 + CO2Phenylglyoxylic Acid DecarboxylaseBenzaldehyde-d7

This step-wise degradation, facilitated by the diverse enzymatic capabilities of a microbial consortium, ensures the complete mineralization of the styrene derivative, a process that can be clearly traced and understood through the use of isotopically labeled substrates like rac-Styrene Glycol-d8.

Applications in Advanced Chemical Research and Material Science

Development of Advanced Reference Materials and Calibrants

The creation of reliable and accurate reference materials is a cornerstone of analytical chemistry. Deuterated compounds, including rac Styrene (B11656) Glycol-d8, are highly prized for this purpose due to their chemical similarity but distinct mass from their proteo-analogs. pubcompare.ai

In quantitative analysis, particularly using mass spectrometry (MS), internal standards are crucial for achieving precision and accuracy. clearsynth.com An ideal internal standard is a stable isotope-labeled version of the analyte being measured. scioninstruments.comresearchgate.net rac Styrene Glycol-d8 serves this function perfectly when quantifying styrene glycol in environmental samples. Styrene is an industrial chemical, and its metabolic fate in the environment includes its transformation into styrene oxide and subsequently into styrene glycol. styrene.orgnih.govresearchgate.net

When analyzing complex environmental matrices like soil or water, deuterated internal standards are added to a sample at a known concentration before processing. clearsynth.com Because this compound has virtually identical physicochemical properties to the non-deuterated styrene glycol, it experiences the same potential losses during sample extraction, cleanup, and derivatization. scioninstruments.comnih.gov However, it is easily distinguished by the mass spectrometer due to its higher molecular weight. By comparing the MS signal of the analyte to that of the known quantity of the internal standard, analysts can accurately correct for procedural variations and "matrix effects," where other compounds in the sample suppress or enhance the analyte's signal. clearsynth.comresearchgate.net This method, known as isotope dilution mass spectrometry, is the gold standard for precise quantification of pollutants. nih.gov

Table 1: Properties of Analyte vs. Deuterated Internal Standard

Propertyrac Styrene Glycol (Analyte)This compound (Internal Standard)Rationale for Use
Chemical Structure C₈H₁₀O₂C₈H₂D₈O₂Nearly identical chemical behavior.
Molecular Weight ~138.16 g/mol cymitquimica.com~146.21 g/mol Easily distinguished by mass spectrometry.
Retention Time (Chromatography) Co-elutes with standardCo-elutes with analyteEnsures both experience the same instrument conditions. researchgate.net
Extraction & Ionization Efficiency Variable depending on matrixExperiences identical variability as the analyteAllows for accurate correction of signal intensity. scioninstruments.com

Isotope labeling is a powerful technique to trace the movement and transformation of molecules within a system. creative-proteomics.com By using this compound as a tracer, environmental scientists can study the chemical degradation pathways of styrene glycol in various media without ambiguity. fiveable.meacs.org

In these studies, a known amount of this compound is introduced into a controlled environmental microcosm, such as a soil or water sample. acs.org Over time, samples are taken and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). Because the deuterium (B1214612) atoms act as a stable, non-radioactive tag, researchers can track the appearance of deuterated degradation products. nih.gov This allows for the unambiguous identification of transformation products and the calculation of reaction rates. walshmedicalmedia.com This method is crucial for building accurate models of how pollutants chemically change and persist in the environment, distinguishing the compound's specific transformation pathway from the complex background of other organic matter. acs.orgnih.gov

Mechanistic Probes in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and the self-assembly of molecules into larger, ordered structures. Deuterium labeling provides a subtle yet powerful probe to investigate these weak forces. scispace.com

The replacement of hydrogen with deuterium can have a small but measurable effect on the strength of non-covalent interactions, such as hydrogen bonds and C-H···π interactions. scispace.comrsc.org This phenomenon, known as the deuterium equilibrium isotope effect (DEIE), can be used to gain insight into the driving forces of host-guest binding and molecular aggregation. rsc.orgrsc.org

By synthesizing this compound and comparing its aggregation behavior or its binding affinity within a supramolecular complex to that of its non-deuterated counterpart, chemists can dissect the contributions of specific interactions. nsf.govacs.org For example, a change in the stability of a self-assembled structure upon deuteration of the phenyl ring could indicate the importance of C-D···π interactions in holding the assembly together. These studies provide fundamental data that informs the rational design of new functional molecular systems. rsc.org

Neutron reflectivity (NR) is a powerful technique for characterizing the structure of thin films, interfaces, and membranes on a nanometer scale. epj-conferences.org The technique's effectiveness relies on creating contrast between different components of a system, which is achieved by exploiting the large difference in neutron scattering length density (SLD) between hydrogen (H) and deuterium (D). epj-conferences.orgresearchgate.net

By selectively replacing hydrogen with deuterium, a molecule can be made to stand out (or blend in) against a background of other materials or solvents. mdpi.comepj-conferences.org For instance, researchers have used deuterated cellulose (B213188) to study its structure and its interactions with biomolecules at interfaces. researchgate.net Similarly, segmentally deuterated proteins have been used with NR to determine which parts of the protein interact with a cell membrane. acs.org

By analogy, this compound could be employed in NR studies to investigate its behavior at interfaces. For example, researchers could study the adsorption and orientation of a thin layer of this compound on a silicon surface from a solution. By using a solvent with a specific H/D ratio (e.g., mixtures of H₂O and D₂O), the solvent can be "contrast-matched" to make it effectively invisible to neutrons, allowing the signal from the deuterated glycol layer to be observed with exceptional clarity.

Table 2: Neutron Scattering Length Densities (SLD) Illustrating Contrast

MaterialSLD (10⁻⁶ Å⁻²)Significance for NR
Hydrogen (H)-3.74Negative SLD provides strong contrast against D.
Deuterium (D) 6.67 Positive and high SLD provides strong contrast against H. epj-conferences.org
H₂O-0.56Common solvent background.
D₂O6.40Provides high contrast to hydrogenated materials.
Silicon (Si)2.07Common substrate material. epj-conferences.org

Precursors for Deuterium-Labeled Materials and Polymers

Deuterated small molecules serve as essential building blocks for the synthesis of larger, isotopically labeled materials and polymers. resolvemass.catn-sanso.co.jp These deuterated macromolecules are invaluable for materials science research, particularly for characterization using neutron scattering techniques.

This compound, with its two reactive hydroxyl (-OH) groups and a deuterated phenyl core, is a suitable precursor for creating specifically labeled polymers. It can function as a deuterated diol monomer in condensation polymerization reactions. For example, it could be reacted with diacids or diisocyanates to form deuterated polyesters or polyurethanes, respectively. The resulting polymers would carry the deuterium label on their side chains, which is a significant advantage for certain structural studies.

The use of deuterated monomers like deuterated styrene (styrene-d8) to create well-defined deuterated polymers for research is a well-established practice. polymersource.campg.de Similarly, this compound provides a pathway to new types of deuterated polymers, enabling researchers to probe polymer chain conformation, dynamics, and phase behavior in blends and composites with unparalleled detail using neutron scattering. mdpi.com

Synthesis of Deuterated Poly(styrene glycol) for Polymer Physics Studies

In the field of polymer physics, understanding the structure, motion, and interaction of polymer chains is paramount. Deuterated polymers, such as deuterated polystyrene (d-PS), are indispensable for these studies. While rac-Styrene Glycol-d8 itself is not the direct monomer for polystyrene, the principles of its use as a deuterated building block are analogous to the synthesis of d-PS from deuterated styrene monomers. The synthesis of these polymers provides materials with unique properties essential for advanced analytical techniques.

The synthesis of deuterated polystyrene is often achieved through living anionic polymerization or controlled radical polymerization techniques like reverse iodine transfer polymerisation (RITP). rsc.org These methods allow for the creation of polymers with well-defined molecular weights and low dispersity, which is crucial for accurate physical studies. rsc.org

The primary application of deuterated polystyrene in polymer physics is in small-angle neutron scattering (SANS). kpi.uasciencetopics.netacs.org SANS is a powerful technique for examining the structure of polymer blends and solutions. The significant difference in the neutron scattering length between hydrogen and its isotope deuterium creates a high contrast, allowing researchers to "see" individual polymer chains or domains within a material. sciencetopics.netacs.org For instance, by blending deuterated polystyrene (d-PS) with hydrogenous (normal) polystyrene (h-PS) or other polymers like poly(vinyl methyl ether) (PVME), scientists can investigate miscibility, phase separation, and the thermodynamics of polymer-polymer interactions with high precision. kpi.uaacs.org

Table 1: Comparison of Properties and Applications of Hydrogenous vs. Deuterated Polystyrene

Property Hydrogenous Polystyrene (h-PS) Deuterated Polystyrene (d-PS) Significance in Polymer Physics
Neutron Scattering Length Low High Creates high contrast for SANS experiments, enabling detailed structural analysis of polymer blends and interfaces. sciencetopics.netacs.org
Vibrational Frequency Higher C-H bond frequencies Lower C-D bond frequencies Allows for specific spectroscopic analysis (e.g., IR and Raman) to study molecular vibrations and chain dynamics. dtic.mil
Thermal Stability Standard Slightly higher The stronger C-D bond can lead to increased thermal and oxidative stability, a phenomenon known as the Kinetic Isotope Effect. dtic.milresearchgate.net
Primary Application General-purpose plastic, commodity polymer. researchgate.net Probes for SANS, model systems for studying polymer dynamics and structure. kpi.uaarxiv.org d-PS is a specialized research material, while h-PS is a widely used commercial product.

Isotopic Probes in Polymer Degradation Mechanisms

Understanding how polymers degrade is critical for predicting their lifespan, improving their stability, and managing plastic waste. Isotopic labeling, using compounds like rac-Styrene Glycol-d8 or polymers made from deuterated monomers, is a key strategy for elucidating complex degradation pathways. researchgate.net By strategically replacing hydrogen with deuterium atoms, scientists can track the fate of specific parts of a molecule during thermal, oxidative, or biological degradation. d-nb.infospringernature.comnih.gov

The core principle behind this application is the Kinetic Isotope Effect (KIE) . A chemical bond involving deuterium (like a Carbon-Deuterium bond) is stronger and has a lower vibrational frequency than the corresponding bond with hydrogen (Carbon-Hydrogen). dtic.mil Consequently, reactions that involve the breaking of this bond will occur more slowly. By observing this rate change, researchers can identify the rate-limiting steps in a degradation mechanism. dtic.milcdnsciencepub.com

For example, studies on the thermal degradation of polystyrene have used deuterated versions to pinpoint the initiation steps. Research has shown that deuterating specific positions on the styrene monomer affects the rate of thermal polymerization and subsequent degradation, providing evidence for specific hydrogen transfer reactions in the mechanism. cdnsciencepub.comcdnsciencepub.com The degradation of polystyrene often proceeds through the release of styrene monomer, and isotopic labeling can help confirm the pathways, such as the scission of head-to-head bonds within the polymer chain. researchgate.net

Furthermore, isotopically labeled degradation products can be traced using techniques like mass spectrometry. researchgate.net This allows for the unambiguous identification of the origin of volatile compounds and helps to piece together the sequence of chemical reactions that occur as the polymer breaks down. This approach has been successfully applied to various polymers to understand their degradation under different environmental stressors. researchgate.net

Table 2: Application of Isotopic Labeling in Polymer Degradation Studies

Analytical Technique Principle of Isotopic Labeling Research Findings & Insights
Kinetic Analysis The Kinetic Isotope Effect (KIE) slows down reactions involving C-D bond cleavage compared to C-H bonds. dtic.mil Helps identify rate-determining steps in degradation. Studies on deuterated styrenes have clarified the initiation mechanisms of thermal degradation. cdnsciencepub.comcdnsciencepub.com
Mass Spectrometry (MS) Labeled fragments have a higher mass, allowing them to be distinguished from unlabeled fragments and background signals. researchgate.net Enables precise tracking of atoms from the original polymer into volatile degradation products, helping to map reaction pathways. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Deuterium has a different magnetic moment than hydrogen, altering the NMR spectrum and allowing specific sites to be monitored. Used to characterize the structure of deuterated polymers and identify changes occurring during degradation. researchgate.net
Stable Isotope Probing (SIP) in Biodegradation Using ¹³C or deuterium labeling to trace polymer-derived carbon into microbial biomass or CO₂. springernature.comnih.gov Unequivocally demonstrates biodegradation and identifies the microorganisms responsible for consuming the polymer. nih.gov

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Deuteration Technologies

The demand for deuterated molecules for various research applications necessitates the development of more efficient and scalable synthesis methods. ansto.gov.au Traditional batch deuteration processes are often labor-intensive and limited in scale. ansto.gov.autn-sanso.co.jp Emerging high-throughput technologies, particularly flow chemistry and electrochemical methods, are poised to revolutionize the production of deuterated compounds like rac Styrene (B11656) Glycol-d8.

Flow chemistry offers precise control over reaction parameters such as temperature and time, which can lead to improved selectivity and reduced decomposition of functional groups that may be unstable under harsh batch conditions. ansto.gov.au This method can significantly shorten process times by integrating synthesis and purification into a continuous stream. tn-sanso.co.jp Recent developments include the use of flow-type microwave reactors, which have demonstrated higher reaction efficiency and throughput compared to conventional batch methods for producing deuterated aromatic compounds. tn-sanso.co.jp Another approach involves a deuterium-labelled compound flow synthesis system that operates at ambient pressure and room temperature, reducing environmental impact and avoiding the need for high-pressure deuterium (B1214612) gas. bionauts.jp

Electrochemical deuteration is another promising avenue, often utilizing heavy water (D₂O) as an inexpensive and readily available deuterium source. nih.govxmu.edu.cn These methods can circumvent the need for transition metal catalysts and toxic deuterated reagents. xmu.edu.cn A recently developed all-solid electrolyzer system demonstrates the potential for gram-scale production, showcasing its applicability for high-throughput, solvent-free deuteration of various unsaturated bonds. nih.gov

Table 1: Comparison of Deuteration Technologies
TechnologyKey AdvantagesReported Developments & FindingsCitation
Batch Synthesis Established methodology.Often limited by reaction vessel size, long cycle times due to inefficient heating/cooling, and complex filtration/extraction processes. tn-sanso.co.jp
Flow Chemistry Increased efficiency and production capacity; precise control over reaction conditions; reduced decomposition; potential for process integration.- Development of flow-type microwave reactors shows higher efficiency and throughput.
  • Vapourtec flow reactors enable adaptation of established batch processes to continuous flow.
  • Can reduce the amount of expensive D₂O required.
  • ansto.gov.autn-sanso.co.jp
    Electrochemical Synthesis Environmentally friendly; avoids transition metal catalysts and toxic reagents; uses D₂O as a deuterium source; high yields and deuterium incorporation.- A deuterium ion diffusion-based all-solid electrolyzer achieved >99% selectivity for deuterated benzyl (B1604629) alcohol with 72% Faradaic efficiency.
  • Capable of ten-gram-scale production over 500 hours.
  • nih.govxmu.edu.cn

    Integration of Computational Chemistry with Experimental Deuterium Studies

    The synergy between computational chemistry and experimental work is becoming increasingly crucial for understanding and predicting the properties of deuterated molecules. Computational models can provide deep insights into the structural and dynamic consequences of isotopic substitution, guiding the design of new deuterated standards and experiments.

    First-principles molecular dynamics (FPMD) simulations, for example, can predict the diffusion coefficients of deuterium in different environments and assess how the isotope affects the structural and dynamic properties of surrounding molecules. aip.org Quantum mechanical calculations are used to predict how deuteration affects NMR chemical shifts, which can, in turn, provide information about molecular conformation and hydrogen bonding. iaea.org This predictive power is essential for interpreting complex experimental data.

    In the context of hydrogen-deuterium exchange mass spectrometry (HDX-MS), computational tools are indispensable for data analysis, from preprocessing raw spectra to interpreting deuterium uptake levels. acs.orgfrontiersin.org By simulating HDX-MS results from protein models and comparing them with experimental data, researchers can validate native conformations and improve the accuracy of structural predictions. frontiersin.org This integrated approach helps to overcome the limitations of peptide-resolution data and allows for a more quantitative analysis of molecular interactions. frontiersin.org

    Table 2: Applications of Computational Chemistry in Deuterium Studies
    Computational MethodApplication AreaKey Insights ProvidedCitation
    Quantum Mechanics / DFT Prediction of Isotope EffectsPredicts sensitivity of 15N chemical shifts to deuteration based on backbone conformation and hydrogen bonding; calculates bond dissociation free energies to understand reaction mechanisms. iaea.orgresearchgate.net
    First-Principles Molecular Dynamics (FPMD) Diffusion and Structural DynamicsPredicts diffusion coefficients of deuterium in liquids; assesses the impact of deuterium insertion on the structure and dynamics of the host material. aip.org
    Molecular Dynamics (MD) Simulations HDX-MS Data InterpretationCorrelates structural factors like H-bonding and solvent accessibility with experimental HDX protection factors; helps refine 3D structural models. acs.org
    Hybrid Computational/Experimental Approaches Mechanism ElucidationCombines deuterium labeling experiments with computational analysis to detail reaction mechanisms, such as the hydrosilylation reaction at porous silicon. ncl.ac.uk

    Novel Applications in Systems Biology and Multi-Omics Research (without clinical context)

    Stable isotope-labeled internal standards are critical for the accurate quantification of metabolites and other biomolecules in systems biology and multi-omics research. hilarispublisher.com Deuterated compounds like rac Styrene Glycol-d8, when used as internal standards for related analytes, are fundamental to quantitative mass spectrometry. acs.org While deuterium is often the easiest and most cost-effective isotope to introduce, careful selection of the labeling site is important to ensure analytical accuracy. hilarispublisher.com

    In metabolomics and lipidomics, deuterated standards enable precise quantification by isotopic dilution, a technique essential for tracking dynamic changes in metabolic pathways. nih.govjove.com For instance, the synthesis of a deuterated standard based on glycerol-d₅ allows for the robust quantification of the endocannabinoid 2-arachidonoylglycerol (B1664049) in biological systems. jove.com This approach overcomes the stability and cost issues associated with other commercially available standards. jove.com

    The use of deuterated standards extends to proteomics, where isotopically labeled synthetic peptides are used as internal standards for the absolute quantification of proteins like CYP3A4. nih.gov In the future, the application of deuterated compounds in multi-omics studies will likely expand, providing crucial reference points for integrating data from genomics, proteomics, and metabolomics to build comprehensive models of biological systems. The development of new deuterated standards will be driven by the need to quantify a wider array of molecules and to probe their interactions within complex biological networks. ansto.gov.au

    Exploration of New Biocatalytic Systems for Stereoselective Deuteration and Deracemization

    Biocatalysis offers significant advantages for the synthesis of deuterated compounds, including high site- and stereoselectivity, mild reaction conditions, and the elimination of protecting groups. nih.gov This is particularly relevant for producing enantiomerically pure chiral compounds, which is often a major challenge in synthetic chemistry. ansto.gov.au The exploration of novel enzyme systems is a vibrant research area aimed at expanding the "deuteration toolbox." chemrxiv.org

    Enzymes such as pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes and oxidoreductases are being harnessed for stereoselective deuteration. nih.govrsc.org For example, an α-oxo-amine synthase has been shown to produce a range of α-²H amino acids and esters with high stereocontrol, using D₂O as the deuterium source. nih.govacs.org Similarly, by combining hydrogenase enzymes with amino acid dehydrogenases, researchers have developed a hydrogen-driven biocatalytic platform for the enantioselective incorporation of deuterium into amino acids. rsc.org

    Deracemization, the conversion of a racemic mixture into a single enantiomer, is another area where biocatalysis shows great promise. nih.govresearchgate.net This process can theoretically achieve a 100% yield, overcoming the 50% limit of classical kinetic resolution. nih.govresearchgate.net Microbial deracemization has been successfully applied to α-substituted carboxylic acids, using growing cell systems of microorganisms like Nocardia diaphanozonaria. nih.gov Future research will focus on discovering and engineering new enzymes and microbial strains for the deuterative deracemization of a broader range of substrates, including functionalized alcohols and other versatile chemical building blocks. ansto.gov.audiva-portal.org

    Table 3: Emerging Biocatalytic Systems for Deuteration
    Biocatalytic ApproachEnzyme/System ClassKey Features and ApplicationsCitation
    Stereoselective Deuteration Pyridoxal Phosphate (PLP)-dependent enzymes (e.g., α-oxoamine synthase SxtA AONS)- Site- and stereoselective deuteration of α-amino acids and esters.
  • Uses inexpensive D₂O as the deuterium source.
  • Operates under mild, protecting-group-free conditions.
  • nih.govacs.org
    Stereoselective Reductive Deuteration NADH-dependent reductases coupled with H₂-driven NAD⁺ recycling- Asymmetric deuteration of ketones, alkenes, and imines.
  • High chemo-, enantio-, and isotopic selectivity.
  • Avoids the need for pre-labeled deuterated reducing agents.
  • chemrxiv.orgrsc.org
    Microbial Deracemization Whole-cell systems (e.g., Nocardia diaphanozonaria)- Converts racemates of α-substituted carboxylic acids into enantiomerically enriched products.
  • Achieves high chemical yields (>50%).
  • nih.gov
    Enzymatic Deracemization Combined enzyme systems (e.g., lipase (B570770) and racemization catalyst)- Dynamic kinetic resolution (DKR) to convert a racemate into a single product enantiomer.
  • Combination of enantioselective enzymes with chemical racemization catalysts.
  • researchgate.netdiva-portal.org

    Q & A

    Q. How can factorial design optimize the synthesis of rac Styrene Glycol-d8 in laboratory settings?

    Methodological Answer: Factorial design allows systematic manipulation of variables (e.g., reaction temperature, catalyst concentration, deuterium substitution ratio) to identify optimal synthesis conditions. For example, a 2×2×2 factorial design can test interactions between these variables, enabling researchers to isolate conditions that maximize yield while minimizing isotopic impurities. Pre-experimental setups (e.g., pilot trials) validate baseline parameters before full factorial implementation . Data analysis should prioritize ANOVA to quantify variable significance and interaction effects, ensuring reproducibility .

    Q. What analytical techniques are most robust for characterizing isotopic purity in this compound?

    Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (particularly <sup>2</sup>H-NMR) and Mass Spectrometry (MS) are critical for assessing deuterium incorporation and positional fidelity. To ensure accuracy:

    • Use internal standards (e.g., non-deuterated analogs) for calibration.
    • Cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) to detect residual protonated impurities.
      Statistical validation (e.g., confidence intervals for isotopic abundance) and triplicate sampling reduce measurement variability .

    Q. How should researchers control variables when studying this compound’s solvent interactions?

    Methodological Answer:

    • Independent Variables: Solvent polarity, temperature, and deuterium content.
    • Dependent Variables: Solubility, reaction kinetics.
    • Controlled Variables: Purity of solvent, atmospheric conditions (e.g., inert gas use).
      Employ a quasi-experimental design with matched control groups (e.g., protonated vs. deuterated solvent systems) to isolate isotopic effects. Pretest-posttest designs minimize confounding factors .

    Advanced Research Questions

    Q. What isotopic effects does deuterium introduce in this compound’s reaction mechanisms, and how can they be quantified?

    Methodological Answer: Deuterium’s kinetic isotope effect (KIE) alters reaction rates (e.g., C-D vs. C-H bond cleavage). To quantify:

    • Conduct parallel experiments with protonated and deuterated analogs under identical conditions.
    • Use Arrhenius plots to compare activation energies.
    • Computational modeling (e.g., Density Functional Theory) predicts isotopic deviations in transition states. Validate with experimental rate constants .

    Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s thermodynamic properties?

    Methodological Answer:

    • Step 1: Re-examine assumptions in theoretical models (e.g., ideal gas behavior vs. real solvent interactions).
    • Step 2: Apply multi-method validation (e.g., compare calorimetry data with computational simulations using COSMO-RS models).
    • Step 3: Analyze outliers via sensitivity analysis to identify overlooked variables (e.g., trace moisture in samples). Cross-disciplinary collaboration with computational chemists strengthens methodological rigor .

    Q. What theoretical frameworks guide hypothesis formulation for this compound’s role in asymmetric catalysis?

    Methodological Answer:

    • Framework 1: Transition-state theory to predict enantioselectivity in deuterated catalysts.
    • Framework 2: Isotopic perturbation theory to model deuterium’s stereoelectronic effects.
      Researchers should align experimental designs with these frameworks, ensuring hypotheses test specific mechanistic predictions (e.g., deuterium’s impact on chiral induction). Literature gaps in deuteration’s role in non-covalent interactions should drive iterative hypothesis refinement .

    Q. How can computational models be integrated with experimental data to predict this compound’s behavior in novel reaction environments?

    Methodological Answer:

    • Hybrid Approach: Use Molecular Dynamics (MD) simulations parameterized with experimental NMR/MS data to predict solvation dynamics.
    • Validation: Compare simulated isotopic exchange rates with kinetic experiments.
    • AI-Driven Optimization: Train machine learning algorithms on synthetic datasets to identify unanticipated solvent-isotope interactions. Tools like COMSOL Multiphysics enhance predictive accuracy .

    Q. What methodologies ensure cross-laboratory reproducibility in studies of this compound’s spectroscopic properties?

    Methodological Answer:

    • Standardized Protocols: Publish detailed synthesis and characterization workflows, including instrument calibration procedures.
    • Interlaboratory Studies: Share samples with independent labs for blinded validation of key parameters (e.g., deuterium content).
    • Statistical Reporting: Report uncertainties (e.g., ±SD for NMR peak integrals) and use meta-analysis to aggregate findings. Open-data repositories enhance transparency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.